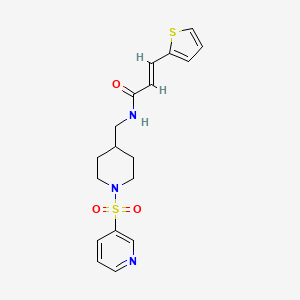
(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperidine Moiety : This is typically achieved through cyclization reactions involving 1,2-diamine derivatives.
- Sulfonylation : The piperidine ring is sulfonylated using pyridine-3-sulfonyl chloride under basic conditions.
- Acrylamide Formation : The final step involves coupling the intermediate with thiophen-2-carboxylic acid derivatives to yield the desired acrylamide compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridine and thiophene moieties have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5h | Huh7 | < 5 | Induces apoptosis |
| 10i | MCF7 | < 5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Similar compounds have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition (%) | Remarks |
|---|---|---|
| 5f | 11% (COX-1), 15% (COX-2) | Moderate activity |
| 5g | 3% (COX-1), 10% (COX-2) | Low activity |
The anti-inflammatory potential indicates a dual role for this class of compounds in managing inflammatory diseases and cancer.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored, with some derivatives demonstrating effective inhibition against bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing antimicrobial activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor-ligand interactions, affecting various signaling pathways involved in cell growth and inflammation.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Anticancer Activity : A series of acrylamide derivatives were tested against human cancer cell lines, revealing that specific substitutions significantly enhance cytotoxicity.
- Evaluation of Anti-inflammatory Effects : Compounds were assessed for their ability to inhibit COX enzymes, suggesting potential therapeutic applications in treating inflammatory conditions.
Propriétés
IUPAC Name |
(E)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-18(6-5-16-3-2-12-25-16)20-13-15-7-10-21(11-8-15)26(23,24)17-4-1-9-19-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,20,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUPCFZFXFGZRC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













